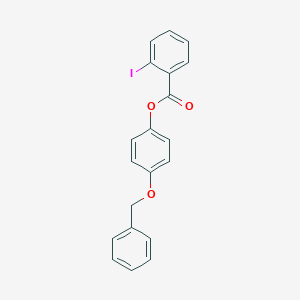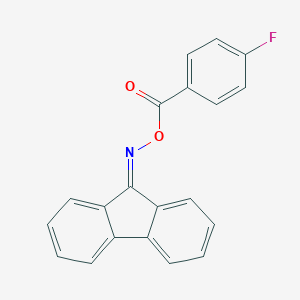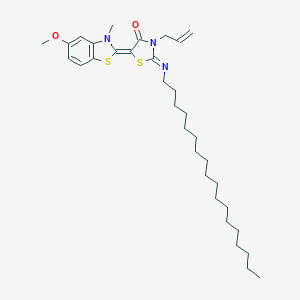![molecular formula C32H28N2O11S3 B400315 TETRAMETHYL 5',5',9'-TRIMETHYL-6'-(3-NITROBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B400315.png)
TETRAMETHYL 5',5',9'-TRIMETHYL-6'-(3-NITROBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Spiro Compound Formation: The spiro compound is formed by reacting the quinoline derivative with a dithiole compound under specific conditions to form the spiro linkage.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves esterification to introduce the tetramethyl ester groups, which can be achieved using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding amine derivative.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: The compound’s ability to form stable spiro structures makes it useful in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: The compound may modulate pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory pathways, such as the NF-κB pathway.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: is similar to other spiro compounds with dithiole and quinoline cores.
Spiro[1,3-dithiole-2,1’-quinoline]: derivatives with different substituents.
Uniqueness
- The presence of the nitro group and the specific esterification pattern make this compound unique compared to other spiro compounds.
- Its potential applications in both medicinal chemistry and materials science highlight its versatility.
Propiedades
Fórmula molecular |
C32H28N2O11S3 |
|---|---|
Peso molecular |
712.8g/mol |
Nombre IUPAC |
tetramethyl 5',5',9'-trimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28N2O11S3/c1-15-11-12-19-18(13-15)20-25(31(2,3)33(19)26(35)16-9-8-10-17(14-16)34(40)41)46-22(28(37)43-5)21(27(36)42-4)32(20)47-23(29(38)44-6)24(48-32)30(39)45-7/h8-14H,1-7H3 |
Clave InChI |
HAYPNHRPZMXBMP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B400240.png)






![methyl 7-{[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}heptanoate](/img/structure/B400253.png)

